molecular formula C16H14N2O4S B5557045 ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5557045
M. Wt: 330.4 g/mol
InChI Key: XXADPKJLXKKTIG-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their intricate structures and potential for various chemical applications. Its structure includes a benzofuran moiety, a thiazole ring, and an ethyl carboxylate group, suggesting a multifaceted approach to its synthesis and analysis.

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solutions at room temperature. Such processes typically result in the formation of complex heterocyclic compounds, indicating the potential pathways for synthesizing the target compound (Mohamed, 2014).

Molecular Structure Analysis

The molecular structure of compounds within this category often exhibits significant complexity. For example, the analysis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate revealed associations via hydrogen-bonded dimers consisting of N—H⋯N interactions, highlighting the intricate molecular interactions that might be expected in our target compound (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

Chemical reactions involving such compounds can lead to a variety of products depending on the reactants used. For instance, ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to yield different derivatives, suggesting a wide range of chemical behaviors and reactivities for our compound of interest (Vasileva et al., 2018).

properties

IUPAC Name

ethyl 2-(1-benzofuran-2-carbonylamino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-3-21-15(20)13-9(2)17-16(23-13)18-14(19)12-8-10-6-4-5-7-11(10)22-12/h4-8H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXADPKJLXKKTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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